molecular formula C12H16N2S B5007183 N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Katalognummer B5007183
Molekulargewicht: 220.34 g/mol
InChI-Schlüssel: SQZXXXUYDGHSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide (EIC) is a chemical compound that has been widely studied for its potential therapeutic applications. EIC belongs to the class of isoquinoline derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Wirkmechanismus

The exact mechanism of action of N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to its neuroprotective and analgesic effects. Additionally, this compound has been shown to modulate the activity of various ion channels in the brain, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. This compound has also been shown to reduce pain and inflammation in animal models, suggesting that it may have analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer in animal models and to study its effects on various biological systems. However, one limitation of using this compound is its relatively low potency compared to other isoquinoline derivatives. This may limit its effectiveness in certain applications and require higher doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dose and administration method for this compound in these conditions. Additionally, more research is needed to understand the exact mechanism of action of this compound and to identify its molecular targets in the brain. Finally, there is a need for more studies to determine the safety and efficacy of this compound in human clinical trials.

Synthesemethoden

The synthesis of N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be achieved through a multistep process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl isothiocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Wissenschaftliche Forschungsanwendungen

N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to possess neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Eigenschaften

IUPAC Name

N-ethyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-13-12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXXXUYDGHSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.